Estra-1,3,5(10)-triene-2,17-diol

Estrogen Receptor Binding Catechol Estrogen Pharmacology Hypothalamic ER

2-Hydroxyestradiol (2-OHE₂, CAS 2259-89-4), systematically designated estra-1,3,5(10)-triene-2,17-diol, is an endogenous catechol estrogen generated from 17β-estradiol (E₂) via cytochrome P450-mediated A-ring 2-hydroxylation. Positioned as a downstream metabolite, it functions both as a transient species rapidly converted by catechol-O-methyltransferase (COMT) to the anti-angiogenic 2-methoxyestradiol (2-MeOE₂) and as a distinct signaling molecule with its own receptor-interaction and antioxidant profile.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 2259-89-4
Cat. No. B1204057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstra-1,3,5(10)-triene-2,17-diol
CAS2259-89-4
Synonyms2-hydroxy-3-deoxyestradiol
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=C(C=C4)O
InChIInChI=1S/C18H24O2/c1-18-9-8-13-14(16(18)6-7-17(18)20)5-3-11-2-4-12(19)10-15(11)13/h2,4,10,13-14,16-17,19-20H,3,5-9H2,1H3
InChIKeyYEOSPIFUAAHCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estra-1,3,5(10)-triene-2,17-diol (2-Hydroxyestradiol, CAS 2259-89-4): Baseline Identity and Research Procurement Position


2-Hydroxyestradiol (2-OHE₂, CAS 2259-89-4), systematically designated estra-1,3,5(10)-triene-2,17-diol, is an endogenous catechol estrogen generated from 17β-estradiol (E₂) via cytochrome P450-mediated A-ring 2-hydroxylation [1]. Positioned as a downstream metabolite, it functions both as a transient species rapidly converted by catechol-O-methyltransferase (COMT) to the anti-angiogenic 2-methoxyestradiol (2-MeOE₂) and as a distinct signaling molecule with its own receptor-interaction and antioxidant profile [2]. These dual roles differentiate it from the parent hormone and its principal isomer, 4-hydroxyestradiol (4-OHE₂), creating specific requirements for procurement in metabolic, toxicological, and pharmacological investigations.

CYP-mediated 2-hydroxylation and COMT metabolic pathway studies
Estrogen receptor partial agonism and signaling differentiation
Catechol antioxidant and cytoprotective mechanism screening
Genotoxic versus receptor-mediated carcinogenesis model separation

Why 17β-Estradiol or 4-Hydroxyestradiol Cannot Substitute for Estra-1,3,5(10)-triene-2,17-diol in Mechanistic Studies


Although all three compounds interact with estrogen receptors and influence redox biology, the A-ring hydroxylation pattern dictates profoundly different pharmacodynamic and pharmacokinetic outcomes. 2-OHE₂ exhibits a distinct receptor-binding profile, a different genotoxicity liability, and a specific metabolic fate compared to E₂ and 4-OHE₂ [1]. Substituting E₂ for 2-OHE₂ overlooks the metabolite's specific role in COMT-dependent pathways and its antioxidant capacity; similarly, using 4-OHE₂ introduces a confounding mutagenic risk and altered receptor affinity not representative of 2-OHE₂ [2]. Procurement based on class-level assumptions introduces uncontrolled variables that directly compromise data reproducibility in experimental models of carcinogenesis, vascular biology, and neuroprotection.

Target 2-Hydroxyestradiol: catechol A-ring, COMT-preferred substrate, distinct genotoxicity profile
17β-Estradiol Lacks catechol A-ring; may not recapitulate COMT-dependent metabolism or direct antioxidant capacity
4-Hydroxyestradiol Confounds mutagenic endpoints and altered receptor affinity; may introduce genotoxicity variables not representative of 2-OHE₂
Class-level assumptions Generic catechol estrogen substitution may overlook isomer-specific metabolic fate and receptor dynamics

Estra-1,3,5(10)-triene-2,17-diol: Quantitative Differentiation Evidence for Scientific Selection


Intermediate Estrogen Receptor Binding Affinity: Hypothalamic Cytosol ER Kd Comparison (2-OHE₂ vs. E₂ vs. 4-OHE₂)

In a direct head-to-head study using rat hypothalamic cytosol estrogen receptors, 2-OHE₂ displayed a binding affinity (Kd = 0.26 ± 0.06 nM) that is intermediate between the tight-binding parent hormone 17β-estradiol (Kd = 0.039 ± 0.008 nM) and the lower-affinity metabolite 2-hydroxyestrone (Kd = 1.68 nM), while being approximately 2-fold weaker than 4-hydroxyestradiol (Kd = 0.12 ± 0.02 nM) [1]. This places 2-OHE₂ in a distinct affinity tier relevant for studies requiring partial ER activation without the full potency of E₂.

ER Binding Affinity
Head-to-head
2-OHE₂ Kd = 0.26 ± 0.06 nM
E₂ Kd = 0.039 ± 0.008 nM
4-OHE₂ Kd = 0.12 ± 0.02 nM
Defines intermediate affinity tier for partial-agonism model context
Rat hypothalamic cytosol; [³H]estradiol displacement
Estrogen Receptor Binding Catechol Estrogen Pharmacology Hypothalamic ER

Superior Antioxidant Cytoprotection: IC50 Against Lipid Hydroperoxide-Induced Endothelial Injury (2-OHE₂ vs. E₂)

When tested in parallel for protection against linoleic acid hydroperoxide-induced LDH release in cultured bovine aortic endothelial cells, 2-OHE₂ exhibited a 5-fold higher cytoprotective potency (IC50 ≈ 1 μM) compared to 17β-estradiol (IC50 ≈ 5 μM) [1]. This demonstrates that the addition of a catechol A-ring significantly enhances the direct radical-scavenging and membrane-protective capacity beyond the parent hormone.

Antioxidant Cytoprotection
Head-to-head
IC50 ≈ 1 μM vs. E₂ ≈ 5 μM
Supports catechol-mediated antioxidant structure-activity interpretation
Endothelial cells, lipid hydroperoxide-induced LDH release
Antioxidant Activity Lipid Peroxidation Endothelial Protection

Lower Genotoxic Risk Profile: DNA Adduct Stability and Mutagenicity vs. 4-Hydroxyestradiol

The quinone intermediates derived from oxidation of 2-OHE₂ predominantly form stable DNA adducts, in contrast to the depurinating adducts generated by 4-OHE₂ quinones that lead to apurinic sites and high mutagenicity [1]. Specifically, 4-OHE₂ induced mutations in BB rat2 embryonic cells, whereas 2-OHE₂ was not mutagenic under identical assay conditions [2]. This qualitative difference in genotoxicity is critical for in vivo carcinogenesis models.

Genotoxicity Differentiation
Reported
2-OHE₂: stable DNA adducts, non-mutagenic 4-OHE₂: depurinating adducts, mutagenic
Enables separation of genotoxic vs. receptor-driven carcinogenesis endpoints
Cross-study; BB rat2 cell mutagenicity and adduct analysis
DNA Adducts Genotoxicity Catechol Estrogen Quinones

Preferred COMT Substrate Kinetics: Facilitating Rapid Conversion to 2-Methoxyestradiol (2-OHE₂ vs. 4-OHE₂)

Uterine cytosolic COMT preferentially utilizes 2-OHE₂ as a substrate over 4-OHE₂, indicating a kinetic advantage for the metabolic clearance and simultaneous bioactivation of 2-OHE₂ to the anti-angiogenic agent 2-methoxyestradiol (2-MeOE₂) [1]. In recombinant human COMT assays, the KM for 2-OHE₂ is consistently lower (3.6 µM for S-COMT) than for 4-OHE₂ (4.5 µM for S-COMT), and the catalytic efficiency (Vmax/Km) favors the 2-hydroxy isomer [2]. This substrate preference has direct consequences for in vivo half-life and metabolite profiles.

COMT Substrate Kinetics
Head-to-head
2-OHE₂ S-COMT KM = 3.6 µM
4-OHE₂ S-COMT KM = 4.5 µM
Supports COMT-dependent metabolic flux and prodrug activation modeling
Recombinant human S-COMT; uterine cytosol preference
Catechol-O-Methyltransferase Metabolic Clearance Prodrug Activation

Anomalous and Attenuated Uterotrophic Activity vs. Equipotent Classical Estrogens

Under conditions of continuous subcutaneous administration via paraffin pellets, 2-OHE₂ produced a uterotrophic response that was qualitatively different and terminated earlier than the sustained response elicited by equipotent doses of 17β-estradiol, estrone, and estriol [1]. In cholesterol-lowering studies, 2-OHE₂ achieved significant reductions in serum cholesterol at doses that did not induce significant uterotropic effects, whereas 4-OHE₂ produced both a striking hypocholesterolemic effect and a substantial uterotropic effect [2]. This dissociation between metabolic and reproductive outcomes is a key differentiation feature.

Uterotrophic Activity
Reported
2-OHE₂ Transient, anomalous; cholesterol lowering without significant uterotropic effect
E₂ / 4-OHE₂ Sustained, equipotent uterotropic response
Indicates dissociated metabolic and reproductive endpoint profiles
Ovariectomized rat models; continuous s.c. administration
Uterotrophic Assay Estrogenic Potency Selective Estrogen Effects

Estra-1,3,5(10)-triene-2,17-diol: Validated Application Scenarios Stemming from Quantitative Evidence


Investigating Estrogen Receptor Subtype-Specific or Tissue-Selective Partial Agonism

Based on its intermediate Kd (0.26 nM) in hypothalamic ER and tissue-dependent relative binding affinity profile (e.g., indistinguishable from E₂ in human breast cancer cytosol) [Section 3, Evidence Item 1], 2-OHE₂ is the correct compound for mechanistic studies examining how subtle changes in receptor occupancy translate to differential transcriptional outcomes in neural versus mammary tissues.

Elucidating Catechol-Mediated Antioxidant and Cytoprotective Pathways

With a 5-fold greater potency (IC50 ≈ 1 μM) than 17β-estradiol in protecting endothelial cells from lipid hydroperoxide injury [Section 3, Evidence Item 2], 2-OHE₂ is indispensable for experimental models dissecting the structure-activity relationship of estrogenic antioxidant effects, including studies on LDL oxidation and vascular protection.

Separating Estrogen Receptor-Driven Proliferation from Genotoxic Carcinogenesis

The established non-mutagenic profile of 2-OHE₂, contrasted with the mutagenicity of 4-OHE₂ [Section 3, Evidence Item 3], makes 2-OHE₂ the required agent for in vitro and in vivo models designed to attribute carcinogenic outcomes specifically to 4-hydroxylation pathway-generated depurinating adducts, eliminating the confounding variable inherent in using 4-OHE₂.

Studying COMT-Dependent Metabolic Activation and Anti-Angiogenic Prodrug Concepts

Given its status as the preferred COMT substrate with a rapid conversion to 2-methoxyestradiol (KM = 3.6 µM for S-COMT) [Section 3, Evidence Item 4], 2-OHE₂ is the appropriate starting material for prodrug studies, anti-angiogenesis assays requiring in situ generation of 2-MeOE₂, and investigations into tissue-specific COMT activity modulation of estrogen metabolite effects.

Application
Selection Property
Validation Focus
Partial ER agonism studies
Intermediate ER affinity and tissue-dependent binding profile
Receptor occupancy and transcriptional outcome in neural vs. mammary models
Catechol antioxidant pathway research
Catechol A-ring-dependent cytoprotective potency
Lipid peroxidation and vascular protection endpoint interpretation
Genotoxic carcinogenesis differentiation
Non-mutagenic catechol estrogen profile vs. 4-OH pathway
DNA adduct stability and mutagenicity endpoint context
COMT-dependent prodrug activation assays
Preferred COMT substrate kinetics for 2-MeOE₂ generation
2-MeOE₂ conversion and anti-angiogenic endpoint validation
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